4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Overview
Description
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, also known as DBD-F, is a compound with the empirical formula C8H8FN3O3S and a molecular weight of 245.23 . It is used as a fluorogenic derivatizing agent for thiols . The reagent itself has negligible fluorescence, but thiol derivatives fluoresce intensively .
Synthesis Analysis
In a five-step synthesis, 4-(N,N-Dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole (MDBDH) was prepared in high yields as a stable new derivatizing agent for carbonyl compounds . The major advantage of this substance compared with similar reagents is its improved solubility in polar solvents, such as methanol and ethanol .Chemical Reactions Analysis
MDBDH reacts with aldehydes in the presence of an acidic catalyst under the formation of the corresponding hydrazones . These are separated by means of reversed-phase liquid chromatography and detected UV/vis spectroscopically at wavelengths around 450 nm, depending on the individual hydrazone . MDBDH also reacts with oxidizers such as nitrogen dioxide and nitrite to only one product, 4-(N,N-Dimethylaminosulfonyl)-7-methylamino-2,1,3-benzoxadiazole (MDBDA), which can easily be separated from the hydrazones of lower aldehydes .Physical And Chemical Properties Analysis
This compound has a melting point of 123-128 °C and should be stored at a temperature of 2-8°C . It is also noted that the reagent has negligible fluorescence, but thiol derivatives fluoresce intensively .Scientific Research Applications
Application in Terahertz Technology
Scientific Field
Physics - Terahertz Technology
Summary of Application
The compound has been used in the growth of 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), which is used in terahertz technology .
Methods of Application
The internal defects of DSTMS crystal are mainly dislocations by synchrotron radiation analysis. The absorption index and refractive index of THz source in the frequency range of 1 to 4 THz are studied by the difference frequency method .
Results or Outcomes
The highest terahertz conversion efficiency found was 1.71×10^(-5) .
Application in Nonlinear Optical Applications
Scientific Field
Summary of Application
The compound has been used in the growth of 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) single crystal, which is an effective material for nonlinear optical applications .
Methods of Application
The DSFS crystal was successfully cultivated with methanol as the solvent by using the slow evaporation technique .
Results or Outcomes
The emission wavelength of the title crystal lies in the red region (620 nm), which was confirmed from the photoluminescence spectroscopy (PL) .
Application in Aging and Disease Diagnostics
Scientific Field
Biochemistry - Aging and Disease Diagnostics
Summary of Application
The compound has been used in the determination of the enantiomeric ratio of amino acids, which can be a useful tool for determining aging and disease diagnostics .
Methods of Application
The compound is used for the derivatization of amyloid-β peptides. The separation was performed by Acquity UPLC BEH C18 column .
Results or Outcomes
The presence of some d-amino acids in the human body can indicate various diseases or disorders. The formation of d-aspartic acid (d-Asp) was explained as a result of spontaneous racemization in different tissues .
Application in Aldehyde Derivatization
Scientific Field
Chemistry - Aldehyde Derivatization
Summary of Application
The compound has been used as a new derivatizing agent for aldehydes .
Methods of Application
The compound reacts with aldehydes in the presence of an acidic catalyst under the formation of the corresponding hydrazones. These are separated by means of reversed-phase liquid chromatography and detected UV/vis spectroscopically at wavelengths around 450 nm .
Results or Outcomes
Due to large molar absorptivities and absorption maxima at wavelengths > 430 nm, limits of detection range from 4 × 10^(-8) to 6 × 10^(-8) mol · L^(-1), and limits of quantification range from 1 × 10^(-7) to 2 × 10^(-7) mol·L^(-1) for the individual hydrazones .
Application in Chiral Separation of Aldoses
Scientific Field
Summary of Application
The compound has been used for d/l-isomeric separation of aldopentoses and aldohexoses .
Methods of Application
The compound is used as a derivative in a novel method developed for d/l-isomeric separation of aldopentoses and aldohexoses using phenylboronate buffer containing sodium dodecyl sulfate as a background electrolyte .
Results or Outcomes
The method allows for the effective separation of d/l-isomers of aldopentoses and aldohexoses .
Application in Transient Absorption Spectrum Analysis
Scientific Field
Physical Chemistry - Spectroscopy
Summary of Application
The compound has been used in the simulation and analysis of the transient absorption spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in acetonitrile .
Methods of Application
The TA spectrum is calculated on the basis of nonadiabatic molecular dynamics simulations .
Results or Outcomes
The study demonstrates that the second-order approximate coupled cluster singles and doubles (CC2) method can be used successfully to calculate the TA spectra of moderately large organic molecules .
Application in Protein-Protein Interactions Study
Scientific Field
Biochemistry - Protein-Protein Interactions
Summary of Application
The compound has been used as a new unnatural amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) for application in the study of protein-protein interactions .
Methods of Application
The fluorescence quantum yield of this chromophore is highly sensitive to changes in the local solvent environment .
Results or Outcomes
The compound exhibits dual fluorescence, a rare phenomenon where a given fluorophore shows two distinct emission bands .
properties
IUPAC Name |
7-fluoro-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O3S/c1-12(2)16(13,14)6-4-3-5(9)7-8(6)11-15-10-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWANFXENNWOOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00243556 | |
Record name | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00243556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |
CAS RN |
98358-90-8 | |
Record name | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098358908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00243556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DBD-F [=4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole] [for HPLC Labeling] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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